- Preparation of heterotricycles as Wee 1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Cas no 1315381-29-3 (1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-)
1315381-29-3 structure
Product Name:1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
CAS-nummer:1315381-29-3
MF:C14H19ClN2O2Si
MW:310.851363420486
CID:5667246
Update Time:2023-09-11
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
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- Inchi: 1S/C14H19ClN2O2Si/c1-20(2,3)7-6-19-10-17-5-4-12-13(15)11(9-18)8-16-14(12)17/h4-5,8-9H,6-7,10H2,1-3H3
- InChI-sleutel: DUDAYGHZXFYQRC-UHFFFAOYSA-N
- LACHT: C12N(COCC[Si](C)(C)C)C=CC1=C(Cl)C(C=O)=CN=2
Experimentele eigenschappen
- Dichtheid: 1.16±0.1 g/cm3(Predicted)
- Kookpunt: 404.3±45.0 °C(Predicted)
- pka: 2.91±0.30(Predicted)
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C
1.2 0 °C; 1.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
1.2 0 °C; 1.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.2 0 °C; 0 °C → rt; 2 h, rt
Referentie
- Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor, ACS Chemical Biology, 2013, 8(10), 2145-2150
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.2 0 °C; 0 °C → rt; 2 h, rt
Referentie
- Preparation of pyrazine and pyrrolo[2,3-b]pyridine derivatives as b-raf kinase inhibitors useful in the treatment of cancer and proliferative diseases, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, cooled
1.2 30 min, rt
1.2 30 min, rt
Referentie
- Preparation of tricyclic pyrrolopyridine compounds as JAK inhibitors, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referentie
- Preparation of tricyclic heterocyclic compounds as JAK inhibitors, World Intellectual Property Organization, , ,
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- Raw materials
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- Preparation Products
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- Gerelateerde literatuur
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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